molecular formula C26H34Cl2N7O7P B608101 Infigratinib phosphate CAS No. 1310746-10-1

Infigratinib phosphate

Cat. No. B608101
CAS RN: 1310746-10-1
M. Wt: 658.5 g/mol
InChI Key: GUQNHCGYHLSITB-UHFFFAOYSA-N
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Description

Infigratinib phosphate is a small molecule kinase inhibitor that targets fibroblast growth factor receptors (FGFRs). It is primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer. This compound is known for its ability to inhibit FGFR1, FGFR2, and FGFR3, which play crucial roles in cell proliferation, differentiation, migration, survival, and angiogenesis .

Scientific Research Applications

Infigratinib phosphate has a wide range of scientific research applications, including:

Mechanism of Action

Infigratinib phosphate exerts its effects by inhibiting the FGFR signaling pathway. FGFRs are tyrosine kinase receptors that play a critical role in various cellular processes. This compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells with FGFR amplifications, mutations, or fusions .

Safety and Hazards

Infigratinib phosphate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes . The serious risks include hyperphosphatemia and retinal pigment epithelial detachment and monitoring for these adverse reactions during treatment is recommended .

Future Directions

Infigratinib received its first approval on 28 May 2021 in the USA for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with a FGFR2 fusion or other rearrangement as detected by a test approved by the US Food and Drug Administration (FDA) . The next generation of small-molecule inhibitors, such as lirafugratinib and LOXO-435, and the FGFR2-specific antibody bemarituzumab are expected to have a reduced risk of hyperphosphatemia and the ability to overcome certain resistance mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of infigratinib phosphate involves multiple steps, starting from three primary starting materials and progressing through five intermediates. The synthetic route typically includes reactions such as nucleophilic substitution, amide bond formation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Infigratinib phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Infigratinib phosphate is unique due to its high selectivity for FGFR1, FGFR2, and FGFR3, making it particularly effective in cancers driven by FGFR alterations. Its ability to inhibit multiple FGFR subtypes provides a broader therapeutic potential compared to some other FGFR inhibitors .

properties

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQNHCGYHLSITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34Cl2N7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310746-10-1
Record name Infigratinib phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310746101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INFIGRATINIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BH47BV6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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